2-[(4-Methoxyphenyl)imino]-3-methyl-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methoxyphenyl)imino]-3-methyl-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one is a thiazolidinone derivative that has been synthesized and studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)imino]-3-methyl-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes and proteins involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as induce apoptosis in cancer cells. This compound has also been found to have neuroprotective and hypoglycemic effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(4-Methoxyphenyl)imino]-3-methyl-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one in lab experiments include its diverse range of potential applications and its ability to exhibit multiple biochemical and physiological effects. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are many potential future directions for research involving 2-[(4-Methoxyphenyl)imino]-3-methyl-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one. These include further investigation into its potential use as an antibiotic, antifungal, and anticancer agent. Additionally, research could focus on its potential use in the treatment of neurodegenerative diseases and diabetes. Further studies are also needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 2-[(4-Methoxyphenyl)imino]-3-methyl-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one involves the reaction of 4-methoxybenzaldehyde, 2-acetylthiophene, and methylamine in the presence of a catalyst. The resulting product is then subjected to further reactions to yield the final compound.
Scientific Research Applications
2-[(4-Methoxyphenyl)imino]-3-methyl-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one has been studied for its potential applications in various scientific research areas. It has been found to exhibit antibacterial, antifungal, and anticancer activities. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease and diabetes.
properties
Molecular Formula |
C17H16N2O2S2 |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(5Z)-2-(4-methoxyphenyl)imino-3-methyl-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H16N2O2S2/c1-11-4-9-14(22-11)10-15-16(20)19(2)17(23-15)18-12-5-7-13(21-3)8-6-12/h4-10H,1-3H3/b15-10-,18-17? |
InChI Key |
SALPUDMJPCOCQX-UZUODQGYSA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)C |
SMILES |
CC1=CC=C(S1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)C |
Canonical SMILES |
CC1=CC=C(S1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.